3,3'-Iminodipropionitrile

Lysyl oxidase inhibition Collagen cross-linking Osteolathyrism

Choose IDPN over acrylamide or BAPN: uniquely produces proximal CNS neurofilamentous axonal swellings that recapitulate ALS pathology, without distal neuropathy. IDPN's selective, reversible serotonergic depletion avoids dopaminergic interference. As a water-soluble secondary amine-dinitrile, it enables aqueous-phase chemistry. Mandatory: store under inert gas in pressure-relief containers to prevent hydrolysis. The definitive tool for selective motor neuron and serotonergic research.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
CAS No. 111-94-4
Cat. No. B089418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Iminodipropionitrile
CAS111-94-4
Synonyms3,3'-iminobispropanenitrile
3,3'-iminodipropionitrile
3,3'-iminodipropionitrile fumarate
3,3'-iminodipropionitrile monohydrochloride
3,3'-iminodipropionitrile sulfate (1:1)
beta,beta'-iminodipropionitrile
bis(2-cyanoethyl)amine
bis(beta-cyanoethyl)amine
bis-(2-cyanoethyl)amine
crotonitrile
NSC-7770
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC(CNCCC#N)C#N
InChIInChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2
InChIKeySBAJRGRUGUQKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 68° F (NTP, 1992)
Sol in water, ethanol, acetone, benzene

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Iminodipropionitrile (CAS 111-94-4) for Research and Industrial Procurement: Core Identity and Baseline Profile


3,3'-Iminodipropionitrile (IDPN; CAS 111-94-4), also referred to as Bis(2-cyanoethyl)amine, is a bifunctional organic compound containing both a secondary amine and two terminal nitrile groups (molecular formula C₆H₉N₃, molecular weight 123.16 g/mol) [1]. It is a colorless to light yellow liquid with a density of 1.02 g/mL at 25°C, a boiling point of 205°C at 25 mmHg, and a refractive index of n20/D 1.47 . The compound is soluble in water, ethanol, acetone, and benzene, but exhibits moisture sensitivity that can lead to pressure buildup in sealed containers due to hydrolysis [2]. Its dual functionality as a secondary amine and dinitrile makes it a versatile intermediate in organic synthesis and a specialized tool in neurobiological research .

Why Substituting 3,3'-Iminodipropionitrile with Generic Aminopropionitriles Compromises Experimental Reproducibility and Functional Outcomes


Generic substitution of 3,3'-Iminodipropionitrile (IDPN) with structurally similar aminopropionitriles such as beta-aminopropionitrile (BAPN) or 3,3'-dimethylaminopropionitrile (DMAPN) is not scientifically valid due to profound, quantifiable differences in biochemical mechanism and toxicological profile. Even subtle modifications to the amine substitution pattern drastically alter enzymatic inhibition kinetics: BAPN (primary amine) acts as a potent, irreversible lysyl oxidase inhibitor, whereas IDPN (secondary amine) exhibits reversible inhibition with only slight irreversible character, and DMAPN (tertiary amine) shows no inhibition whatsoever [1]. Furthermore, the neuropathological signature of IDPN—proximal neurofilamentous axonal swellings in the brainstem and spinal cord—is distinct from the distal peripheral neuropathy induced by acrylamide or 2,5-hexanedione, precluding interchangeability in disease modeling or neurotoxicity screening [2]. For procurement purposes, the compound's moisture sensitivity and specific solubility profile also differentiate it from higher nitriles, necessitating dedicated handling and storage protocols .

Quantitative Differentiation Guide for 3,3'-Iminodipropionitrile (IDPN) vs. Aminopropionitrile Analogs and Neurotoxicants


Lysyl Oxidase Inhibition: IDPN Exhibits Reversible Inhibition Unlike BAPN's Irreversible Potency

In a direct comparative study of aminopropionitriles, IDPN demonstrated a distinct lysyl oxidase inhibition profile compared to its primary amine analog BAPN. While BAPN was the most potent inhibitor overall, IDPN produced reversible inhibition of lysyl oxidase in vitro, with only a slight irreversible component both in vitro and in vivo. In contrast, the tertiary amine analog DMAPN showed no enzyme inhibition, and the secondary amine MMAPN exhibited reversible inhibition [1]. In vivo dosages for the 4-day intraperitoneal regimen were: BAPN (400 mg/kg), IDPN (300 mg/kg), DMAPN (250 mg/kg), and MMAPN (100 mg/kg) [2]. IDPN produced a small but statistically insignificant decrease in lysyl oxidase activity in rats, whereas BAPN induced a significant decrease [2].

Lysyl oxidase inhibition Collagen cross-linking Osteolathyrism Enzyme kinetics

Neuropathological Signature: IDPN Causes Proximal Axonal Swelling Distinct from Acrylamide's Distal Degeneration

A head-to-head 5-week oral toxicity study in Sprague-Dawley rats compared IDPN (50 or 125 mg/kg/day) with acrylamide (10 or 30 mg/kg/day). Microscopic examination revealed that IDPN induced minimal to moderately severe axonal swelling characterized by enlarged balloon-like axons in the brainstem and cervical/lumbar spinal cord, with the effect most prominent in males and most severe in the lumbar cord [1]. In contrast, acrylamide caused minimal to moderate degeneration in the cervical and lumbar spinal cord, gasserian and dorsal root ganglia, and peripheral nerves (tibial, sciatic, sural), characterized by changes in axonal diameter, increased argyrophilia, and fragmentation of axons and myelin sheaths [1]. IDPN-treated animals also exhibited significant sex-dependent effects, with males being more severely affected, a phenomenon not reported for acrylamide in this study [1].

Neuropathology Axonopathy Neurofilament Toxicology Safety evaluation

Serotonergic System Alteration: IDPN Uniquely Depletes Brain Serotonin While Sparing Dopamine

In a neurochemical study, male rats receiving IDPN (300 mg/kg, i.p., for 7 days) exhibited region-specific changes in brain biogenic amines. On day 7, striatal serotonin (5-HT) levels increased while 5-HIAA decreased; by day 14, significant reductions in 5-HT were observed in the midbrain, striatum, and cortex, alongside decreased 5-HIAA in all regions except the cortex [1]. Notably, dopamine (DA) levels remained relatively unaffected in all regions on both day 7 and day 14 [1]. This contrasts with the neurochemical profile of acrylamide, which has been reported to elevate 5-HIAA and affect serotonin turnover but does not produce the same pattern of region-specific 5-HT depletion, and is also associated with alterations in dopamine and norepinephrine levels [2][3].

Neurochemistry Serotonin Biogenic amines Hyperkinetic disorders Neurotransmitter turnover

Behavioral Phenotype: IDPN Induces a Persistent, Quantifiable ECC Syndrome (Excitation, Circling, Choreiform Movements)

IDPN induces a highly characteristic and permanent behavioral syndrome in rats known as the ECC syndrome (Excitation, Choreiform head/neck movements, and Circling). Administration of IDPN (300 mg/kg i.p. for 7 days) reliably produces this syndrome, which persists long after cessation of dosing [1]. In a functional observational battery (FOB) comparing IDPN and acrylamide, IDPN (50 or 125 mg/kg/day orally for 5 weeks) significantly affected horizontal and vertical motor activity, grip strength (muscle tone), and gait, with males being more severely affected [2]. Acrylamide produced similar behavioral deficits but with a different time course and mortality pattern; high-dose acrylamide animals exhibited significant mortality during Week 3, whereas high-dose IDPN animals did not show the same acute lethality [2].

Behavioral pharmacology Dyskinesia Motor activity Functional observational battery Neurobehavioral toxicology

Aqueous Solubility: IDPN's Water Miscibility Distinguishes It from Higher Homolog Nitriles for Formulation and Handling

3,3'-Iminodipropionitrile is soluble in water, a property that differentiates it from many higher molecular weight nitriles. While acetonitrile and propionitrile are water-soluble, nitriles higher than propionitrile generally exhibit low aqueous solubility and are insoluble in aqueous acids [1]. IDPN's water solubility (confirmed by multiple supplier datasheets) facilitates its use in aqueous formulations and biological assays without the need for organic co-solvents . However, this solubility is accompanied by moisture sensitivity: IDPN undergoes gradual hydrolysis in the presence of water, which can generate pressure in sealed containers [1]. This combination of water solubility and moisture sensitivity is a critical handling consideration distinct from less soluble, more hydrolytically stable nitriles like benzonitrile or adiponitrile.

Physicochemical properties Solubility Formulation Stability Nitrile chemistry

High-Impact Application Scenarios for 3,3'-Iminodipropionitrile (IDPN) Based on Quantitative Differentiation Evidence


Modeling Proximal Axonopathy and Amyotrophic Lateral Sclerosis (ALS) Pathology

IDPN is the preferred agent for inducing proximal neurofilamentous giant axonal swellings in the brainstem and spinal cord of rodents, a pathology that closely mimics the proximal axonopathy observed in ALS. The quantitative neuropathological comparison against acrylamide confirms that IDPN uniquely produces these CNS-restricted swellings without the confounding distal peripheral nerve degeneration caused by acrylamide [1]. Researchers should select IDPN over acrylamide or 2,5-hexanedione when the experimental objective requires selective impairment of slow axonal transport and neurofilament accumulation in proximal motor neurons [2].

Inducing Persistent Hyperkinetic Syndrome (ECC) for Behavioral Pharmacology Studies

The IDPN-induced ECC syndrome—characterized by excitation, choreiform head and neck movements, and circling—is a robust, permanent behavioral phenotype that can be reliably quantified using functional observational batteries and automated motor activity monitoring [3]. Unlike acrylamide, which causes a progressive peripheral neuropathy with a different time course and higher acute lethality at neurotoxic doses, IDPN produces a stable hyperkinetic state that persists after dosing cessation, making it ideal for long-term behavioral pharmacology studies and evaluation of antidyskinetic agents [4].

Investigating Selective Serotonergic Dysfunction in Neurochemical Research

IDPN offers a distinct neurochemical profile characterized by region-specific depletion of serotonin (5-HT) and its metabolite 5-HIAA, with minimal impact on dopamine levels [5]. This selectivity makes IDPN a valuable tool for dissecting serotonergic contributions to behavior and neurodegeneration, in contrast to neurotoxicants like acrylamide which produce broader monoamine disruptions [6]. Studies focusing on serotonin-related disorders or the role of 5-HT in axonal transport should prioritize IDPN to avoid confounding dopaminergic effects.

Organic Synthesis Intermediate Requiring Aqueous Solubility and Dual Nitrile/Amine Reactivity

IDPN's water solubility and its dual functionality as a secondary amine and dinitrile distinguish it from higher nitriles that are water-insoluble [7]. This property facilitates aqueous-phase reactions and simplifies workup procedures. However, procurement specifications must account for its moisture sensitivity: storage under inert atmosphere and use of pressure-relief containers are mandatory to prevent hydrolysis-induced pressure buildup . Researchers requiring a water-soluble dinitrile building block for polymer synthesis, pharmaceutical intermediate preparation, or metal complexation should select IDPN over adiponitrile or other hydrophobic dinitriles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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